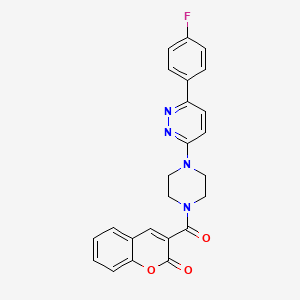

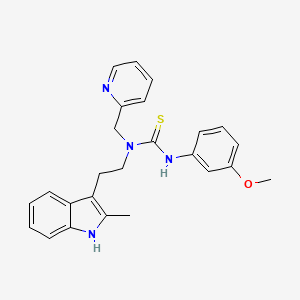

3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study by Shen et al. (2012) elucidates the crystal structure of a similar compound, emphasizing the planarity between the carbonyl and carboxyl groups with the quinoline ring, and detailing the molecular interactions within the crystal lattice, such as weak C—H⋯F hydrogen bonds. This structural information can be crucial for understanding the compound's reactivity and stability (Shen, J., Qian, J., Gu, J., & Hu, X. (2012)).

Synthesis and Bioactivity

Research by Parveen et al. (2017) describes the synthesis of chromene and quinoline conjugates with pyrimidine-piperazine structures, evaluated for their cytotoxic activities against human breast cancer and kidney cells. This study underscores the importance of structural modifications to enhance anti-proliferative activities, offering insights into the compound's potential therapeutic applications (Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M. (2017)).

Antinociceptive Activity

Gökçe, Dogruer, and Şahin (2001) synthesized a series of pyridazinone derivatives to evaluate their antinociceptive activity, identifying specific modifications that enhance activity beyond that of aspirin. This research points to the compound's potential utility in pain management (Gökçe, M., Dogruer, D., & Şahin, M. (2001)).

Glucan Synthase Inhibitors

Ting et al. (2011) explore pyridazinones as glucan synthase inhibitors, identifying compounds with significant efficacy in mouse models of Candida glabrata infection. This suggests the compound's potential in antifungal therapies (Ting, P., Kuang, R., Wu, H., et al. (2011)).

DNA Binding and Anti-Proliferative Properties

Ahagh et al. (2019) synthesized benzochromene derivatives and assessed their cytotoxic potencies and DNA binding properties, indicating the compound's mechanism of inducing apoptosis in colorectal cancer cells. This research offers a promising avenue for cancer treatment (Ahagh, M. H., Dehghan, G., Mehdipour, M., et al. (2019)).

Antibacterial and Antifungal Agents

Nagaraj et al. (2019) detail the synthesis of piperazine-linked methylene-bis-coumarins with potent antibacterial activity against various human pathogenic strains, highlighting the compound's relevance in addressing bacterial infections (Nagaraj, A., Srinivas, S., Naik, P. R., & Neelofer, R. (2019)).

properties

IUPAC Name |

3-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O3/c25-18-7-5-16(6-8-18)20-9-10-22(27-26-20)28-11-13-29(14-12-28)23(30)19-15-17-3-1-2-4-21(17)32-24(19)31/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXUAPZSKHEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2785122.png)

![6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2785123.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)

![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)

![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)